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Compound of Interest

(R)-2-(Aminomethyl)-1-N-Boc-
Compound Name:
piperidine

Cat. No.: B112904

An In-depth Technical Guide on (R)-2-(Aminomethyl)-1-N-Boc-piperidine
Compound ldentifier: (R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS Number: 683233-14-9

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. The document is intended for
researchers, scientists, and drug development professionals who utilize chiral building blocks in
organic and medicinal chemistry.

Core Properties and Specifications

(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral piperidine derivative protected with a tert-
butoxycarbonyl (Boc) group on the ring nitrogen. This structure makes it a valuable
intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical
industry.[1] The Boc group provides stability and allows for controlled reactions, while the chiral
center is critical for developing enantiomerically pure compounds.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. Specific
physical properties such as melting and boiling points are not consistently reported across
public datasheets; enantiomers typically possess identical physical properties to their
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counterparts (e.g., the (S)-enantiomer or the racemate), but this data is also not readily

available.[2][3]

Property Value Reference(s)
CAS Number 683233-14-9 [4][5][6]
Molecular Formula C11H22N202 [41[5]
Molecular Weight 214.30 g/mol [4]
tert-butyl (2R)-2-
IUPAC Name (aminomethyl)-1- [7]
piperidinecarboxylate
Purity >95% [7]
Appearance Data not available

Storage Temperature

4°C, protect from light

[7]

PTVRCUVHYMGECC-

InChl Key [7]
SECBINFHSA-N

MDL Number MFCD06659040 [5]

Safety and Handling

This compound is classified as harmful.[7] Appropriate personal protective equipment (PPE),

including gloves and safety glasses, should be used. Work should be conducted in a well-

ventilated area or chemical fume hood.
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Hazard Information Details Reference(s)
GHS Pictogram GHSO07 (Harmful) [7]
Signal Word Warning [7]

H302 (Harmful if swallowed),
H315 (Causes skin irritation),
H319 (Causes serious eye
Hazard Statements - . [7]
irritation), H332 (Harmful if
inhaled), H335 (May cause

respiratory irritation)

P261 (Avoid breathing
dust/fume/gas/mist/vapors/spr
ay), P280 (Wear protective
gloves/eye protection/face

] protection), P305+P351+P338

Precautionary Statements ) ) [7]

(IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing)

Spectroscopic Data (Predicted)

While specific, experimentally-derived spectra for this compound are not publicly available, the
following sections describe the expected spectroscopic characteristics based on its molecular
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR)

Assignment

Expected Chemical Shift (d) ppm

Boc group protons (-C(CHs)s)

~1.45 (Singlet, 9H)

Piperidine ring protons (-CHz-)

1.50 - 1.90 (Multiplet, 6H)

Aminomethyl protons (-CH2-NH3)

2.60 - 2.90 (Multiplet, 2H)

Piperidine ring proton (-CH-)

4.00 - 4.20 (Multiplet, 1H)

Amine protons (-NHz)

Broad singlet, variable

13C NMR (Carbon NMR)

Assignment Expected Chemical Shift (6) ppm
Boc group (-C(CHs)3) ~28.5

Piperidine ring carbons (-CHz-) 20 - 45

Aminomethyl carbon (-CH2-NH-) ~46

Piperidine ring carbon (-CH-) ~55

Boc group (-C(CHs)3) ~80.0

Carbonyl carbon (C=0) ~155.0

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Technique

Expected Characteristics

IR Spectroscopy

N-H stretch (amine): ~3300-3400 cm~1 (two
bands); C-H stretch (alkane): ~2850-2950 cm~1;
C=0 stretch (carbamate): ~1680-1700 cm~1; N-
H bend (amine): ~1600 cm~1

Mass Spectrometry (ESI-MS)

[M+H]*: ~215.18; Fragmentation may show loss
of the Boc group ([M-100+H]*) at ~115.12
and/or loss of isobutylene ([M-56+H]*) at
~159.14
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Experimental Protocols

Detailed experimental protocols for the synthesis and application of this class of compounds
are provided below.

Representative Synthesis of a Chiral N-Boc-Piperidine
Derivative

While a specific protocol for CAS 683233-14-9 is not publicly documented, the following multi-
step procedure for a similar chiral piperidine starting from L-glutamic acid illustrates a common
synthetic strategy.

Step 1: Esterification

o L-glutamic acid is converted to its corresponding dimethyl ester using thionyl chloride in
methanol at 0°C to room temperature.

Step 2: N-Boc Protection
e The resulting dimethyl ester is dissolved in dichloromethane (CH2zClz2).

o Triethylamine, di-tert-butyl dicarbonate ((Boc)20), and a catalytic amount of 4-
dimethylaminopyridine (DMAP) are added.

e The reaction is stirred at room temperature for several hours. After workup, the N-Boc
protected diester is purified by column chromatography.

Step 3: Reduction to Diol
e The N-Boc protected diester is dissolved in methanol.

e Sodium borohydride (NaBHa) is added portion-wise at room temperature to reduce both
ester groups to hydroxyl groups, yielding the corresponding diol.

e The product is purified by column chromatography.

Step 4: Ditosylation
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e The purified diol is dissolved in CH2Cl2 at 0°C.

o Triethylamine, p-toluenesulfonyl chloride (TsCl), and catalytic DMAP are added. The reaction
is warmed to room temperature and stirred for 1-2 hours.

e The resulting ditosylate is typically used in the next step without further purification after
aqueous workup.

Step 5: Cyclization

e The crude ditosylate is reacted with a primary amine (e.g., benzylamine) in a suitable solvent
to induce cyclization via intramolecular nucleophilic substitution, forming the piperidine ring.

e The final product is purified by column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

(R)-2-(Aminomethyl)-1-N-Boc-piperidine serves as a bifunctional building block to introduce
conformational constraints in peptides. The following protocol outlines its incorporation into a
peptide sequence via Fmoc-based SPPS.

Step 1: Resin Preparation

o Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction
vessel.

» Remove the Fmoc protecting group from the resin by treating it with a solution of 20%
piperidine in DMF.

Step 2: Coupling of the Building Block

e This protocol assumes coupling to a carboxylic acid group on the resin-bound peptide.
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed.

 In a separate vial, dissolve (R)-2-(Aminomethyl)-1-N-Boc-piperidine (3 equivalents relative
to resin loading) and a coupling agent like HBTU (3 equivalents) in a minimal amount of
DMF.
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Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

Add the activated solution to the resin and agitate the reaction mixture for 2-4 hours at room
temperature.

Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates
complete coupling.

After complete coupling, drain the solution and wash the resin thoroughly with DMF and
CH2Cla.

Step 3: Final Cleavage and Deprotection

» After peptide synthesis is complete, wash the resin with CHz2Clz and dry it under vacuum.

o Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water,
2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the
Boc and other side-chain protecting groups.

» Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the
final product.

Analytical Characterization Protocol

Objective: To confirm the identity and purity of the synthesized compound.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

'H NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a
standard single-pulse sequence with a relaxation delay of 1-2 seconds.

13C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence with a
relaxation delay of 2-5 seconds.

Method 2: Mass Spectrometry (MS)
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o Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent
like methanol or acetonitrile.

e Instrument Parameters (ESI): Use Electrospray lonization (ESI) in positive ion mode. The
analysis will confirm the molecular weight via the [M+H]* adduct.

Visualized Workflows

The following diagrams illustrate key processes related to the synthesis and analysis of (R)-2-
(Aminomethyl)-1-N-Boc-piperidine.

Representative Synthesis of a Chiral Piperidine

Starting Material

L-Glutamic Acid

Reagents

Synthetic Steps

orms Protect Forms Reduce Forms Activate [Forms

Cyclize \Furify
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A

Final Product Class
Dlmethyl Ester N-Boc Diester N-Boc Diol N-Boc Ditosylate

Click to download full resolution via product page

Caption: A representative synthetic pathway for chiral piperidine derivatives.
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Application Workflow: Solid-Phase Peptide Synthesis (SPPS)
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Click to download full resolution via product page

Caption: Workflow for incorporating the building block into a peptide via SPPS.
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Analytical Characterization Workflow
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Caption: Workflow for the analytical characterization of the final compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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